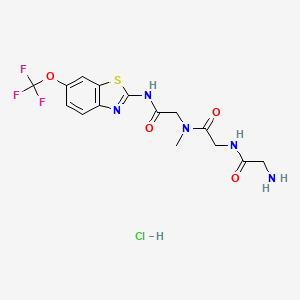

Troriluzole hydrochloride

Descripción

Propiedades

Número CAS |

1926204-76-3 |

|---|---|

Fórmula molecular |

C15H17ClF3N5O4S |

Peso molecular |

455.8 g/mol |

Nombre IUPAC |

2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride |

InChI |

InChI=1S/C15H16F3N5O4S.ClH/c1-23(13(26)6-20-11(24)5-19)7-12(25)22-14-21-9-3-2-8(4-10(9)28-14)27-15(16,17)18;/h2-4H,5-7,19H2,1H3,(H,20,24)(H,21,22,25);1H |

Clave InChI |

ZRZLEMQBDKNTLJ-UHFFFAOYSA-N |

SMILES canónico |

CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN.Cl |

Origen del producto |

United States |

Foundational & Exploratory

Troriluzole Hydrochloride: A Deep Dive into its Neuronal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troriluzole hydrochloride, a third-generation prodrug of riluzole, is a novel glutamate modulator under investigation for the treatment of neurological and neurodegenerative disorders. By delivering the active metabolite, riluzole, with improved pharmacokinetic properties, troriluzole aims to mitigate the neuronal damage caused by glutamate excitotoxicity. This in-depth technical guide explores the core neuronal mechanisms of action of troriluzole, focusing on its effects on glutamate homeostasis, synaptic function, and neuroprotection. The information presented herein is a synthesis of preclinical and clinical research, providing a comprehensive resource for professionals in the field of neuroscience and drug development. Troriluzole is designed to have better oral bioavailability and bypass first-pass metabolism, potentially offering a more favorable safety and tolerability profile compared to its active metabolite, riluzole.

Core Mechanism: Glutamate Modulation

The primary mechanism of action of troriluzole is the modulation of glutamate neurotransmission, which is achieved through its active metabolite, riluzole. Deregulated, excessive glutamate levels in the synapse are implicated in the pathophysiology of several neurological disorders, leading to excitotoxicity and neuronal cell death.[1] Riluzole acts to reduce synaptic glutamate levels through a dual mechanism: enhancing glutamate uptake and inhibiting glutamate release.[2]

Enhancement of Glutamate Uptake

Riluzole enhances the clearance of glutamate from the synaptic cleft by augmenting the expression and function of Excitatory Amino Acid Transporters (EAATs), which are primarily located on glial cells, particularly astrocytes. The most notable of these is EAAT2 (also known as GLT-1 in rodents), which is responsible for the majority of glutamate uptake in the central nervous system. By increasing the efficiency of these transporters, riluzole facilitates the removal of excess glutamate, thereby reducing the activation of postsynaptic glutamate receptors and mitigating excitotoxicity.[3] Studies have shown that riluzole can increase the Vmax (maximal velocity) and decrease the Km (substrate affinity) of glutamate transport, indicating a more efficient uptake process.

Inhibition of Glutamate Release

In addition to promoting its uptake, riluzole also inhibits the presynaptic release of glutamate. This is thought to occur through the blockade of voltage-gated sodium channels, which reduces neuronal excitability and, consequently, the depolarization-induced release of glutamate.[4] Furthermore, riluzole has been shown to interfere with the synaptic vesicle cycle, specifically by reducing the size of the readily releasable pool of synaptic vesicles, which further limits the amount of glutamate released into the synapse upon neuronal firing.[5]

Additional Neuroprotective Mechanisms

Beyond its primary effects on glutamate homeostasis, the active metabolite of troriluzole, riluzole, exhibits other neuroprotective properties that contribute to its therapeutic potential.

Inhibition of Voltage-Gated Sodium Channels

Riluzole is a potent inhibitor of voltage-gated sodium channels (VGSCs), with a preference for the inactivated state of the channel.[6] This mechanism contributes to the reduction of neuronal hyperexcitability and is a key factor in its anticonvulsant and neuroprotective effects. By stabilizing the inactivated state of VGSCs, riluzole reduces the sustained neuronal firing that can lead to excitotoxicity.

Inhibition of Protein Kinase C (PKC)

Riluzole has been shown to directly inhibit Protein Kinase C (PKC), an enzyme involved in various intracellular signaling pathways, including those related to neuronal apoptosis and oxidative stress.[7] By inhibiting PKC, riluzole may exert antioxidant and anti-apoptotic effects, further protecting neurons from damage. Riluzole appears to bind to the catalytic domain of PKC.[8]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for riluzole, the active metabolite of troriluzole.

| Parameter | Value | Channel/Transporter | Cell Type/System | Reference |

| IC50 | ||||

| Inhibition of Persistent Na+ Current | 2 µM | Persistent Na+ Channels | Rat Cortical Neurons | [4] |

| Block of TTX-S Na+ Channels (resting state) | 90 µM | Tetrodotoxin-Sensitive Na+ Channels | Rat Dorsal Root Ganglion Neurons | [6] |

| Block of TTX-R Na+ Channels (resting state) | 143 µM | Tetrodotoxin-Resistant Na+ Channels | Rat Dorsal Root Ganglion Neurons | [6] |

| Inhibition of Protein Kinase CK1δ | 16.1 µM | Casein Kinase 1δ | In vitro biochemical assay | [9] |

| Kinetic Parameters | ||||

| Effect on Glutamate Uptake | 21% decrease in Km, 31% increase in Vmax | Glutamate Transporters | Rat Spinal Cord Synaptosomes |

Table 1: In Vitro Efficacy and Potency of Riluzole

| Study Population | Troriluzole Dose | Key Finding | Reference |

| Spinocerebellar Ataxia (SCA) | 200 mg once daily | 50-70% slowing of disease progression over 3 years | [10] |

| Alzheimer's Disease (mouse model) | Not specified | Reduced VGlut1 expression, decreased basal and evoked glutamate release | [1] |

Table 2: Clinical and Preclinical Efficacy Highlights of Troriluzole

Signaling Pathways and Experimental Workflows

Glutamate Modulation Signaling Pathway

References

- 1. Troriluzole rescues glutamatergic deficits, amyloid and tau pathology, and synaptic and memory impairments in 3xTg-AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Riluzole inhibits the persistent sodium current in mammalian CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential action of riluzole on tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Protein Kinase CK1δ with Riluzole: Could It Be One of the Possible Missing Bricks to Interpret Its Effect in the Treatment of ALS from a Molecular Point of View? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biohaven Achieves Positive Topline Results in Pivotal Study of Troriluzole in Spinocerebellar Ataxia (SCA) | Biohaven, Ltd. [ir.biohaven.com]

Troriluzole Hydrochloride: A Technical Guide on its Chemical Properties and Glutamate Modulating Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troriluzole hydrochloride is a third-generation prodrug of riluzole, developed to offer an improved pharmacokinetic profile and patient compliance.[1] As a new chemical entity, it is under investigation for several neurological and psychiatric disorders, including Spinocerebellar Ataxia (SCA), Alzheimer's disease, and generalized anxiety disorder.[2][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available quantitative data for this compound. It also outlines general experimental methodologies for its evaluation and visualizes key pathways and workflows.

Chemical Structure and Properties

This compound is systematically named 2-(2-Aminoacetamido)-N-methyl-N-(2-oxo-2-((6-(trifluoromethoxy)benzo[d]thiazol-2-yl)amino)ethyl)acetamide hydrochloride. The molecule consists of a 6-(trifluoromethoxy)benzothiazole core, which is the active moiety of riluzole, linked to a tripeptide composed of two glycine units and one sarcosine (N-methylglycine) unit. This tripeptide structure enhances its bioavailability.[1]

| Identifier | Value |

| IUPAC Name | 2-(2-Aminoacetamido)-N-methyl-N-(2-oxo-2-((6-(trifluoromethoxy)benzo[d]thiazol-2-yl)amino)ethyl)acetamide hydrochloride |

| CAS Number | 1926204-76-3 |

| Molecular Formula | C₁₅H₁₇ClF₃N₅O₄S |

| Molecular Weight | 455.84 g/mol |

| SMILES String | CN(CC(=O)NC1=NC2=CC=C(OC(F)(F)F)C=C2S1)C(=O)CNC(=O)CN.Cl |

Mechanism of Action: Glutamate Modulation

This compound exerts its therapeutic effects by modulating glutamate neurotransmission in the central nervous system. Its primary mechanism of action is twofold:

-

Enhancement of Glutamate Uptake : Troriluzole increases the expression and function of Excitatory Amino Acid Transporter 2 (EAAT2), a protein predominantly found on glial cells, particularly astrocytes. EAAT2 is responsible for the majority of glutamate clearance from the synaptic cleft.[4] By augmenting EAAT2 activity, Troriluzole facilitates the removal of excess glutamate, thereby reducing excitotoxicity.[2]

-

Inhibition of Glutamate Release : As a prodrug of riluzole, Troriluzole's active metabolite inhibits the presynaptic release of glutamate. Riluzole is known to block voltage-gated sodium channels, which contributes to the stabilization of neuronal membranes and a reduction in glutamate exocytosis.[5]

Additionally, riluzole has been reported to non-competitively block N-methyl-D-aspartate (NMDA) receptors, further dampening excessive glutamatergic signaling.[5]

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. neurologylive.com [neurologylive.com]

- 4. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Troriluzole | C15H16F3N5O4S | CID 121488186 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Troriluzole Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troriluzole hydrochloride (BHV-4157), a novel tripeptide prodrug of riluzole, has been developed to improve upon the pharmacokinetic profile of its active metabolite.[1][2] Riluzole, a glutamate modulator, is approved for the treatment of amyotrophic lateral sclerosis (ALS), but its clinical utility is hampered by high pharmacokinetic variability, a negative food effect, and the need for twice-daily dosing.[2][3] Troriluzole is designed to overcome these limitations by enhancing oral bioavailability and providing a more consistent plasma exposure of riluzole, thereby supporting once-daily administration.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, summarizing key data from clinical studies and detailing the experimental methodologies employed.

Pharmacokinetic Profile

Troriluzole is readily absorbed and rapidly converted to its active metabolite, riluzole.[1][2] Pharmacokinetic studies in healthy subjects have demonstrated that riluzole exposure, in terms of both area under the curve (AUC) and maximum plasma concentration (Cmax), is approximately dose-proportional across the studied dose range of troriluzole.[1]

Single Ascending Dose (SAD) Studies

Following single oral doses of troriluzole, plasma concentrations of the prodrug are low, indicating rapid and efficient conversion to riluzole.[1] The pharmacokinetic parameters of riluzole following single doses of troriluzole are summarized in the table below.

| Parameter | 200 mg Troriluzole (n=6) | 280 mg Troriluzole (n=10) |

| AUC | 1771.50 (47.0%) | 2297.14 (48.3%) |

| C | 307.26 (55.5%) | 358.35 (44.6%) |

| T | 2.75 (1.67-4) | 2.59 (1.43-4.14) |

| T | 9.15 (25.7%) | 11.97 (18.9%) |

| Data presented as mean (% coefficient of variation) for AUC, Cmax, and T½, and median (range) for Tmax. |

Multiple Ascending Dose (MAD) Studies

In multiple-dose studies, riluzole steady state was achieved by Day 5 of once-daily troriluzole administration, with no clinically significant accumulation observed.[1][2] The pharmacokinetic parameters at steady state are presented below.

| Parameter | 200 mg QD Troriluzole (n=6) | 280 mg QD Troriluzole (n=6) |

| AUC | 1624.42 (46.4%) | 2856.33 (28.9%) |

| C | 266.28 (41.2%) | 481.73 (31.6%) |

| R | 1.22 (14.4%) | 1.15 (11.5%) |

| R | 0.86 (38.1%) | 1.04 (16.1%) |

| Data presented as mean (% coefficient of variation). AUC |

Bioavailability and Food Effect

Troriluzole was designed to improve the oral bioavailability of riluzole.[5][6] Studies have shown that troriluzole administration leads to high oral bioavailability of riluzole, estimated at 80-90%.[3] A key advantage of troriluzole is the absence of a negative food effect, which is a significant limitation of riluzole.[3][4] This allows for more convenient dosing without food restrictions.[5]

Metabolism and Excretion

Troriluzole is a tripeptide prodrug that is rapidly converted to riluzole in the plasma by aminopeptidases.[7] Riluzole is then metabolized primarily in the liver. The main isozyme involved in the initial oxidative metabolism of riluzole is cytochrome P450 1A2 (CYP1A2).[5][7] In vitro studies have indicated that riluzole also has the potential to induce CYP1A2 at clinically relevant concentrations.[7] Glucuronidation has also been identified as a metabolic pathway for riluzole.[8]

The metabolic pathway of troriluzole is illustrated in the diagram below.

Caption: Metabolic pathway of this compound.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily derived from Phase 1 clinical trials in healthy subjects.[1][2] A general workflow for these studies is outlined below.

Study Design

The studies were typically single-center, randomized, and placebo-controlled, with both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[1] Subjects were administered troriluzole or placebo under fasting conditions.[1] Food effect studies were also conducted to assess the impact of a high-fat meal on the pharmacokinetics of troriluzole.[4]

Sample Collection and Analysis

Blood samples were collected at predetermined time points before and after drug administration.[9] Plasma concentrations of troriluzole and riluzole were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][4]

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using standard non-compartmental analysis.[1] Key parameters included AUC from time zero to the last measurable concentration (AUCngcontent-ng-c4139270029="" class="ng-star-inserted">0-t), AUC extrapolated to infinity (AUC0-inf), Cmax, time to Cmax (Tmax), and terminal half-life (T½).

The general experimental workflow for the clinical pharmacokinetic studies is depicted in the following diagram.

Caption: General experimental workflow for clinical pharmacokinetic studies of troriluzole.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile characterized by rapid conversion to riluzole, dose-proportional exposure of the active metabolite, and a lack of food effect.[1][4] These properties address key limitations of riluzole and support a more convenient once-daily dosing regimen.[2][3] The improved bioavailability and reduced pharmacokinetic variability of riluzole following troriluzole administration may lead to a more consistent therapeutic effect and an improved safety profile.[2][5] This technical overview provides a foundation for further research and development of troriluzole for various neurological and psychiatric disorders.[10][11]

References

- 1. biohaven.b-cdn.net [biohaven.b-cdn.net]

- 2. neurology.org [neurology.org]

- 3. biohaven.b-cdn.net [biohaven.b-cdn.net]

- 4. biohaven.com [biohaven.com]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. Pharmacokinetics of riluzole: evidence for glucuronidation as a major metabolic pathway not associated with UGT1A1 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biohaven.b-cdn.net [biohaven.b-cdn.net]

- 10. Biohaven Achieves Positive Topline Results in Pivotal Study of Troriluzole in Spinocerebellar Ataxia (SCA) [prnewswire.com]

- 11. drugs.com [drugs.com]

An In-depth Technical Guide to the Central Nervous System Targets of Troriluzole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troriluzole hydrochloride, a third-generation tripeptide prodrug of riluzole, is an investigational new drug being evaluated for a range of neurological and psychiatric disorders. Its primary mechanism of action in the central nervous system (CNS) is the modulation of glutamate neurotransmission, the main excitatory pathway in the brain. Dysregulation of glutamate is implicated in the pathophysiology of numerous CNS conditions, including neurodegenerative diseases and psychiatric disorders. This technical guide provides a comprehensive overview of the molecular targets of troriluzole, its impact on signaling pathways, and a summary of key preclinical and clinical findings. Detailed experimental methodologies are provided to facilitate the replication and extension of these pivotal studies.

Introduction

This compound (BHV-4157) is a new chemical entity designed to provide an improved pharmacokinetic profile over its active metabolite, riluzole.[1] Riluzole is approved for the treatment of amyotrophic lateral sclerosis (ALS) and has been investigated for other conditions. Troriluzole's development aims to offer enhanced bioavailability and once-daily dosing.[1] The core therapeutic hypothesis for troriluzole centers on its ability to normalize synaptic glutamate levels, thereby mitigating the excitotoxicity and neuronal damage associated with excessive glutamatergic signaling.[2] This guide will delve into the specific molecular interactions and downstream cellular consequences of troriluzole administration within the CNS.

Primary CNS Targets and Mechanism of Action

The neuroprotective and therapeutic effects of troriluzole are primarily mediated by its active metabolite, riluzole. The key mechanisms of action include:

-

Modulation of Glutamate Release: Riluzole inhibits the release of glutamate from presynaptic terminals.[3] This is thought to be achieved, in part, through the inactivation of voltage-dependent sodium channels on these terminals.[3][4]

-

Enhancement of Glutamate Uptake: Troriluzole has been shown to increase the expression and function of excitatory amino acid transporters (EAATs), particularly EAAT2 (also known as GLT-1), which are located on glial cells.[2][5] These transporters are crucial for clearing glutamate from the synaptic cleft, thereby terminating the excitatory signal and preventing excitotoxicity.[2][5]

-

Postsynaptic Effects: Riluzole can also block some of the postsynaptic effects of glutamate through the noncompetitive blockade of N-methyl-D-aspartate (NMDA) receptors.[3][4]

Signaling Pathways

The modulation of glutamate levels by troriluzole initiates a cascade of downstream signaling events that contribute to its neuroprotective effects.

Caption: Troriluzole's primary mechanisms of action in the CNS.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of troriluzole and its active metabolite, riluzole.

Table 1: Preclinical Efficacy of Riluzole

| Parameter | Model System | Concentration/Dose | Result | Citation(s) |

| Glutamate Uptake | Rat cortical astrocyte cultures | 10 µM | ~42% increase in basal glutamate uptake | [6] |

| NGF Synthesis | Cultured mouse astrocytes | 100 µg/ml (426 µM) for 24h | 109-fold increase in NGF in culture medium | [3] |

| BDNF Synthesis | Cultured mouse astrocytes | 100 µg/ml (426 µM) for 24h | 2.0-fold increase in BDNF in culture medium | [3] |

| GDNF Synthesis | Cultured mouse astrocytes | 100 µg/ml (426 µM) for 24h | 3.1-fold increase in GDNF in culture medium | [3] |

| Voltage-gated Na+ Current (INa) Inhibition | Cultured human skeletal muscle cells | IC50 = 2.3 µM | Concentration-dependent suppression | [7] |

| Neuronal-derived Glutamate Release | Rat cortex (in vivo microdialysis) | 500 µM | 58% reduction in 13C5-Glu | [8][9] |

Table 2: Clinical Efficacy of Troriluzole in Spinocerebellar Ataxia (SCA)

| Study ID | Primary Endpoint | Treatment Group (Change from Baseline) | Placebo Group (Change from Baseline) | Result | Citation(s) |

| NCT03701399 | Change in f-SARA score at Week 48 (Overall population) | +0.2 (from 4.9 to 5.1) | +0.3 (from 4.9 to 5.2) | Not statistically significant (p=0.76) | [10][11] |

| NCT03701399 | Change in f-SARA score at Week 48 (SCA3 subgroup) | - | - | LS Mean Change Difference: -0.55 (p=0.053) | [10] |

Table 3: Clinical Efficacy of Troriluzole in Obsessive-Compulsive Disorder (OCD)

| Study ID | Primary Endpoint | Treatment Group (Mean Improvement) | Placebo Group (Mean Improvement) | Result | Citation(s) |

| NCT03299166 | Change in Y-BOCS score at Week 8 | -5.1 points | -3.6 points | Statistically significant (p=0.041) | [12] |

| NCT03299166 | Change in Y-BOCS score at Week 12 | -5.9 points | -4.9 points | Not statistically significant (p=0.220) | [12] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of troriluzole and riluzole.

Preclinical Evaluation in 3xTg-AD Mouse Model

A study investigating the effects of troriluzole in the 3xTg-AD mouse model of Alzheimer's disease demonstrated a reduction in presynaptic VGlut1 expression and a decrease in glutamate release, which was associated with restored cognitive deficits.[1][13][14]

Experimental Workflow:

Caption: Workflow for preclinical evaluation of troriluzole in 3xTg-AD mice.

-

Animal Model: Male and female 3xTg-AD mice, aged 8 months, were used.[1] This model exhibits both amyloid-β and tau pathology.

-

Drug Administration: Troriluzole was administered to the mice, though the specific dose and duration were not detailed in the abstracts.

-

Morris Water Maze Protocol:

-

Mice are trained over several days to find the platform using spatial cues in the room.[15][16]

-

The time taken to find the platform (escape latency) and the path taken are recorded.[15]

-

A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.[17]

-

Immunohistochemistry for VGlut1:

-

Mice are transcardially perfused with 4% paraformaldehyde (PFA).[18]

-

Brains are dissected, post-fixed, and cryosectioned.[18]

-

Free-floating brain sections are washed and blocked with normal goat serum.

-

Sections are incubated with a primary antibody against VGlut1.[18]

-

A fluorescently labeled secondary antibody is used for detection.[19]

-

Images are captured using confocal microscopy, and the intensity of VGlut1 staining is quantified.

-

-

Glutamate Release Assay: The specific in vitro or in vivo method for measuring basal and evoked glutamate release in this study requires further detail from the full publication.[1]

In Vivo Microdialysis for Glutamate Measurement

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters like glutamate in the brains of freely moving animals.[8][20][21]

-

Surgical Procedure:

-

A guide cannula is stereotaxically implanted into the brain region of interest (e.g., cortex, striatum) of an anesthetized rat.[8]

-

The animal is allowed to recover from surgery.

-

-

Microdialysis Probe Insertion and Perfusion:

-

Sample Collection and Analysis:

-

Pharmacological Manipulation: Drugs like riluzole can be administered systemically or infused directly through the microdialysis probe to assess their effect on extracellular glutamate levels.[8][9]

Conclusion

This compound represents a promising therapeutic agent that targets the glutamatergic system in the CNS. Its mechanism of action, primarily through the modulation of glutamate release and uptake by its active metabolite riluzole, has been substantiated in a variety of preclinical models. Clinical trials have shown mixed but encouraging results in different patient populations, highlighting the complexity of targeting the glutamatergic system for therapeutic benefit. The detailed experimental protocols provided in this guide are intended to serve as a resource for researchers seeking to further elucidate the intricate mechanisms of troriluzole and to develop novel therapeutic strategies for a range of debilitating CNS disorders. Further research is warranted to fully understand the downstream signaling consequences of troriluzole's actions and to identify patient populations most likely to benefit from this therapeutic approach.

References

- 1. Troriluzole rescues glutamatergic deficits, amyloid and tau pathology, and synaptic and memory impairments in 3xTg-AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Riluzole stimulates nerve growth factor, brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis in cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Riluzole enhances glutamate uptake in rat astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Riluzole-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neurologylive.com [neurologylive.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biohaven Announces Obsessive-Compulsive Disorder (OCD) Proof Of Concept Phase 2/3 Study Results And Program Update [prnewswire.com]

- 13. researchgate.net [researchgate.net]

- 14. neurosciencenews.com [neurosciencenews.com]

- 15. youtube.com [youtube.com]

- 16. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment [jove.com]

- 17. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synapse Staining - IHC - VGluT1 and PSD95 - Mouse Brain Sections [protocols.io]

- 19. m.youtube.com [m.youtube.com]

- 20. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 21. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. biohaven.b-cdn.net [biohaven.b-cdn.net]

Preclinical Neuroprotection with Troriluzole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troriluzole hydrochloride (BHV-4157), a third-generation prodrug of riluzole, is a novel glutamate modulator under investigation for its neuroprotective properties in a range of neurodegenerative and neuropsychiatric disorders. As a new chemical entity, troriluzole was designed to offer an improved pharmacokinetic profile over riluzole, including enhanced bioavailability and once-daily dosing. This technical guide provides an in-depth overview of the core preclinical studies that have elucidated the neuroprotective mechanisms of troriluzole, with a focus on its potential in Alzheimer's disease.

The primary mechanism of action of troriluzole is the modulation of glutamate, the principal excitatory neurotransmitter in the central nervous system. Dysregulation of glutamate is a key pathological feature in many neurological conditions, leading to excitotoxicity and subsequent neuronal damage. Troriluzole is believed to exert its neuroprotective effects by enhancing the expression and function of excitatory amino acid transporters (EAATs), particularly EAAT2, on glial cells. This action facilitates the clearance of excess glutamate from the synaptic cleft, thereby mitigating excitotoxicity. Additionally, preclinical evidence suggests that troriluzole's active metabolite, riluzole, can reduce presynaptic glutamate release.

This guide will delve into the key preclinical findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Mechanism of Action: Glutamate Modulation

Troriluzole's neuroprotective effects are primarily attributed to its ability to normalize synaptic glutamate levels. This is achieved through a dual mechanism inherited from its active metabolite, riluzole.

-

Enhanced Glutamate Reuptake: Troriluzole upregulates the expression and function of glutamate transporters, most notably EAAT2 (also known as GLT-1), which are predominantly located on astrocytes. This leads to a more efficient removal of glutamate from the synapse, preventing the overstimulation of glutamate receptors and subsequent excitotoxic neuronal death.

-

Reduced Glutamate Release: Riluzole has been shown to decrease the presynaptic release of glutamate. This is thought to occur through the inhibition of voltage-gated sodium channels, which in turn reduces calcium influx into the presynaptic terminal, a critical step for vesicular glutamate release.

The following diagram illustrates the proposed signaling pathway for troriluzole's action at the glutamatergic synapse.

Preclinical Efficacy in an Alzheimer's Disease Model

A pivotal preclinical study investigated the effects of troriluzole in the 3xTg-AD mouse model, which recapitulates key aspects of Alzheimer's disease pathology, including both amyloid-beta (Aβ) and tau pathology. This study provided the first direct evidence of troriluzole's neuroprotective effects in a relevant animal model of the disease.[1][2]

Data Presentation

The following tables summarize the key quantitative findings from this study, demonstrating troriluzole's ability to rescue glutamatergic deficits, reduce pathology, and improve cognitive function in 3xTg-AD mice.

Table 1: Effect of Troriluzole on Glutamatergic Markers in 3xTg-AD Mice

| Parameter | 3xTg-AD (Vehicle) | 3xTg-AD (Troriluzole) | Wild-Type (Control) |

| VGlut1 Expression | Increased | Reduced to WT levels | Normal |

| Basal Glutamate Release | Increased | Decreased to WT levels | Normal |

| Evoked Glutamate Release | Increased | Decreased to WT levels | Normal |

Table 2: Effect of Troriluzole on Cognitive Function in 3xTg-AD Mice (Morris Water Maze)

| Parameter | 3xTg-AD (Vehicle) | 3xTg-AD (Troriluzole) | Wild-Type (Control) |

| Escape Latency | Increased | Restored to WT levels | Normal |

| Time in Target Quadrant | Decreased | Restored to WT levels | Normal |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Experimental Workflow

1. Animal Model and Treatment

-

Model: Male and female 3xTg-AD mice and age-matched wild-type controls were used. The 3xTg-AD mice harbor three cumulative mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) that lead to the development of both amyloid plaques and neurofibrillary tangles.

-

Treatment: At 8 months of age, a cohort of 3xTg-AD mice received daily oral administration of troriluzole. Another cohort of 3xTg-AD mice and the wild-type controls received a vehicle solution.

2. In Vitro Assessment of Glutamate Dynamics

-

Hippocampal Cultures: Primary hippocampal cultures were established from 3xTg-AD and wild-type mouse pups.

-

VGlut1 Expression Analysis: Vesicular glutamate transporter 1 (VGlut1) expression was quantified using immunofluorescence. Cultured neurons were fixed, permeabilized, and incubated with primary antibodies against VGlut1 and a synaptic marker (e.g., synaptophysin). Fluorescently labeled secondary antibodies were used for visualization, and the intensity of VGlut1 staining within synapses was measured.

-

Glutamate Release Assays: Basal and potassium-evoked glutamate release were measured from the hippocampal cultures using an enzyme-based fluorescence assay.

3. Behavioral Testing: Morris Water Maze

-

Apparatus: A circular pool filled with opaque water was used. A hidden platform was submerged in one quadrant.

-

Protocol:

-

Acquisition Phase: Mice were trained to find the hidden platform over several days, with multiple trials per day. The starting position was varied for each trial. Escape latency (time to find the platform) was recorded.

-

Probe Trial: After the acquisition phase, the platform was removed, and the mice were allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) was measured as an indicator of spatial memory.

-

Signaling Pathway of Glutamate Modulation

The neuroprotective effects of troriluzole are rooted in its ability to restore glutamate homeostasis. The following diagram details the key molecular players and their interactions in the glutamatergic synapse and the influence of troriluzole.

References

The In Vivo Conversion of Troriluzole Hydrochloride to Riluzole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troriluzole hydrochloride is a novel tripeptide prodrug of riluzole, developed to enhance its pharmacokinetic profile and improve its clinical utility. Riluzole, a glutamate modulator, is approved for the treatment of amyotrophic lateral sclerosis (ALS) but is limited by significant first-pass metabolism, high pharmacokinetic variability, and a negative food effect.[1][2][3][4] This technical guide provides an in-depth analysis of the in vivo metabolism of troriluzole to its active metabolite, riluzole, summarizing key pharmacokinetic data, outlining experimental methodologies, and visualizing the metabolic and experimental processes.

Introduction: Overcoming the Limitations of Riluzole

Riluzole's therapeutic potential has been constrained by several pharmacokinetic challenges. Its oral bioavailability is approximately 60% due to extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 1A2 (CYP1A2).[2][5] This leads to substantial interindividual variability in plasma concentrations, necessitating twice-daily dosing and fasting conditions for optimal absorption.[3][6]

Troriluzole was designed as a third-generation prodrug to circumvent these issues.[4] By attaching a tripeptide carrier to the riluzole molecule, troriluzole utilizes a different absorption pathway and metabolic activation, leading to a more favorable pharmacokinetic profile.[3][4] This design allows it to bypass hepatic first-pass metabolism, resulting in increased bioavailability of riluzole, reduced pharmacokinetic variability, and the elimination of a food effect on its absorption.[1][2]

In Vivo Metabolism and Pharmacokinetics

Following oral administration, troriluzole is readily absorbed and rapidly converted to riluzole in the systemic circulation.[6][7] This conversion is believed to be mediated by enzymatic cleavage of the tripeptide moiety by aminopeptidases present in the blood.[8] This metabolic activation strategy avoids the initial pass through the liver, leading to a higher and more consistent systemic exposure to the active drug, riluzole.[1]

Pharmacokinetic Profile

Clinical studies in healthy subjects have demonstrated the improved pharmacokinetic properties of riluzole derived from troriluzole administration compared to oral riluzole itself.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Riluzole Following Oral Administration of Troriluzole in Healthy Subjects (Fasting) [7]

| Troriluzole Dose | N | Cmax (ng/mL) | Tmax (h) | AUC0-inf (h*ng/mL) | T½ (h) |

| 200 mg | 6 | 307.26 (55.5%) | 2.75 (1.67-4) | 1771.50 (47.0%) | 9.15 (25.7%) |

| 280 mg | 10 | 358.35 (44.6%) | 2.59 (1.43-4.14) | 2297.14 (48.3%) | 11.97 (18.9%) |

| Values are presented as mean (% coefficient of variation) for Cmax, AUC, and T½, and median (range) for Tmax. |

Table 2: Multiple Ascending Dose (MAD) Steady-State Pharmacokinetic Parameters of Riluzole Following Once-Daily Oral Administration of Troriluzole in Healthy Subjects (Fasting) [7]

| Troriluzole Dose | N | Cmax,ss (ng/mL) | AUC0-τ,ss (h*ng/mL) | RAUC | RCmax |

| 200 mg QD | 6 | 266.28 (41.2%) | 1624.42 (46.4%) | 1.22 (14.4%) | 0.86 (38.1%) |

| 280 mg QD | 6 | 481.73 (31.6%) | 2856.33 (28.9%) | 1.15 (11.5%) | 1.04 (16.1%) |

| Values are presented as mean (% coefficient of variation). Cmax,ss: maximum plasma concentration at steady state; AUC0-τ,ss: area under the plasma concentration-time curve over a dosing interval at steady state; RAUC: accumulation ratio for AUC; RCmax: accumulation ratio for Cmax. |

Studies have shown that after a single 280 mg dose of troriluzole, the Cmax of troriluzole itself was low (5.4 ng/mL), while the Cmax of the resulting riluzole was significantly higher (510.4 ng/mL), indicating a rapid and efficient conversion.[7] The bioavailability of riluzole following troriluzole administration is estimated to be 80-90%, a substantial increase from the approximately 60% bioavailability of oral riluzole.[1]

Experimental Protocols

The investigation of troriluzole's in vivo metabolism relies on robust clinical trial designs and sensitive bioanalytical methods.

Clinical Study Design

Pharmacokinetic studies of troriluzole have typically been conducted as single-center, randomized, single- and multiple-dose escalation studies in healthy subjects.[4][6]

-

Participants: Healthy male and female volunteers.

-

Dosing: Single ascending doses (e.g., 17.5 mg to 840 mg) and multiple ascending doses (e.g., 200 mg to 280 mg once daily for several days) of troriluzole are administered.[6]

-

Sampling: Blood samples are collected at predefined time points pre- and post-dose to characterize the full pharmacokinetic profile.

-

Analysis: Plasma concentrations of both troriluzole and riluzole are determined using validated bioanalytical methods.[4][7]

-

Parameters: Standard non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[7]

Bioanalytical Methodology for Riluzole Quantification

A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of riluzole in human plasma.

-

Sample Preparation: Due to the protein-binding nature of riluzole, a sample extraction step is necessary. Common techniques include protein precipitation with a solvent like acetonitrile or liquid-liquid extraction using a solvent such as ethyl acetate.[9][10][11]

-

Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[11][12]

-

Detection: Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor-to-product ion transitions for riluzole (e.g., m/z 235.0 → 165.9) and an internal standard (e.g., carbamazepine or a stable isotope-labeled riluzole) are monitored.[9][12]

-

-

Validation: The method is validated according to regulatory guidelines for accuracy, precision, selectivity, linearity, and stability.[9][10][12] The lower limit of quantification (LLOQ) is typically in the range of 0.5 ng/mL.[9][10][12]

Visualizations

Metabolic Pathway

Caption: Metabolic conversion of troriluzole to riluzole.

Experimental Workflow

Caption: Workflow for a troriluzole pharmacokinetic study.

Conclusion

This compound represents a significant advancement in the delivery of riluzole. By functioning as a prodrug that is efficiently converted to its active form in the systemic circulation, troriluzole successfully overcomes the key pharmacokinetic limitations of riluzole. The in vivo metabolic conversion results in higher bioavailability, reduced interindividual variability, and a more convenient once-daily dosing regimen without food restrictions. The well-established experimental protocols, particularly the use of sensitive LC-MS/MS methods, have been crucial in elucidating the favorable pharmacokinetic profile of troriluzole, supporting its continued development for various neurological disorders.

References

- 1. neurology.org [neurology.org]

- 2. neurology.org [neurology.org]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. biohaven.com [biohaven.com]

- 5. researchgate.net [researchgate.net]

- 6. neurology.org [neurology.org]

- 7. biohaven.b-cdn.net [biohaven.b-cdn.net]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. pharmjournal.ru [pharmjournal.ru]

- 10. Frontiers | Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics [frontiersin.org]

- 11. UPLC-MS/MS assay of riluzole in human plasma and cerebrospinal fluid (CSF): Application in samples from spinal cord injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative estimation of riluzole in human plasma by LC-ESI-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Troriluzole Hydrochloride: A Deep Dive into its Attenuation of Glutamate Excitotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate excitotoxicity, a pathological process involving the overactivation of glutamate receptors and subsequent neuronal damage, is a key mechanism implicated in a range of neurological and psychiatric disorders. Troriluzole hydrochloride (BHV-4157), a third-generation prodrug of riluzole, has emerged as a promising therapeutic agent that modulates glutamatergic neurotransmission to counter this damaging cascade. This technical guide provides a comprehensive overview of the mechanism of action of troriluzole, focusing on its effects on glutamate excitotoxicity. We present quantitative data from pivotal preclinical studies, detail the experimental protocols used to generate this data, and visualize the key signaling pathways and experimental workflows.

Introduction: The Challenge of Glutamate Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, excessive or prolonged stimulation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to a massive influx of calcium ions (Ca²⁺) into neurons. This Ca²⁺ overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), activation of apoptotic pathways, and ultimately, neuronal cell death. This phenomenon, termed glutamate excitotoxicity, is a common pathological hallmark in neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease, and amyotrophic lateral sclerosis (ALS), as well as in acute conditions like stroke and traumatic brain injury.

This compound was developed to address the limitations of its parent drug, riluzole, which, despite its proven efficacy in ALS, has pharmacokinetic challenges. As a tripeptide prodrug, troriluzole offers improved bioavailability and dosing profiles.[1] Its primary mechanism of action is the modulation of synaptic glutamate levels, thereby mitigating the downstream neurotoxic effects.[2][3]

Mechanism of Action of this compound

Troriluzole exerts its neuroprotective effects through a dual mechanism that targets both presynaptic glutamate release and synaptic glutamate clearance.

-

Reduction of Presynaptic Glutamate Release: Troriluzole, through its active metabolite riluzole, is understood to inhibit voltage-gated sodium channels and potentially modulate presynaptic calcium channels. This action reduces neuronal hyperexcitability and subsequently decreases the release of glutamate from presynaptic terminals into the synaptic cleft.[4][5] Preclinical studies in a mouse model of Alzheimer's disease (3xTg-AD) have demonstrated that troriluzole treatment leads to a significant reduction in the expression of vesicular glutamate transporter 1 (VGlut1), a key protein responsible for loading glutamate into synaptic vesicles.[3][6][7][8] This reduction in VGlut1 levels directly correlates with a decrease in both basal and stimulus-evoked glutamate release.[3][6][7][8]

-

Enhancement of Synaptic Glutamate Uptake: A critical component of troriluzole's action is its ability to increase the expression and function of excitatory amino acid transporters (EAATs), particularly EAAT2 (also known as GLT-1 in rodents), which are predominantly located on glial cells, especially astrocytes.[2][3][9] EAATs are responsible for the rapid removal of glutamate from the synaptic cleft, terminating the synaptic signal and preventing excitotoxic concentrations from being reached. By augmenting the function of these transporters, troriluzole enhances the clearance of synaptic glutamate, further reducing the activation of postsynaptic glutamate receptors.[2][3][9]

The following diagram illustrates the proposed mechanism of action of troriluzole in mitigating glutamate excitotoxicity.

Quantitative Data from Preclinical Studies

A key preclinical study investigated the effects of troriluzole in the 3xTg-AD mouse model, which exhibits both amyloid-beta and tau pathology, key features of Alzheimer's disease. The study provided significant quantitative data on the drug's ability to modulate glutamate dysregulation.[3][6][7][8]

Effect on Vesicular Glutamate Transporter 1 (VGlut1) Expression

Troriluzole treatment was shown to normalize the overexpression of VGlut1 in the hippocampus of 3xTg-AD mice.

| Hippocampal Region | Treatment Group | VGlut1/Synapsin Intensity Ratio (Normalized to Vehicle-TgNeg) | p-value |

| Dentate Gyrus (DG) | Vehicle-3xTg | ~1.4 | < 0.01 |

| Troriluzole-3xTg | ~1.0 | > 0.05 (ns) | |

| CA3 | Vehicle-3xTg | ~1.5 | < 0.01 |

| Troriluzole-3xTg | ~1.1 | > 0.05 (ns) | |

| CA1 | Vehicle-3xTg | ~1.6 | < 0.001 |

| Troriluzole-3xTg | ~1.2 | > 0.05 (ns) | |

| Table 1: Effect of Troriluzole on VGlut1 Expression in the Hippocampus of 3xTg-AD Mice.[10][11] Data are presented as the ratio of VGlut1 to Synapsin fluorescence intensity, normalized to the control group (Vehicle-TgNeg). Statistical significance was determined by a two-tailed Kolmogorov-Smirnov test. (ns = not significant). |

Effect on Basal and Evoked Glutamate Release

The study also demonstrated that troriluzole treatment attenuated both tonic (basal) and potassium chloride (KCl)-evoked glutamate release in the hippocampus of 3xTg-AD mice.

| Hippocampal Region | Measurement | Vehicle-3xTg vs. Vehicle-TgNeg | Troriluzole-3xTg vs. Vehicle-3xTg |

| Dentate Gyrus (DG) | Tonic Glutamate | Significantly Increased (p < 0.05) | Significantly Decreased (p < 0.05) |

| KCl-Evoked Release | Significantly Increased (p < 0.01) | Significantly Decreased (p < 0.05) | |

| CA3 | Tonic Glutamate | Significantly Increased (p < 0.05) | Significantly Decreased (p < 0.05) |

| KCl-Evoked Release | Significantly Increased (p < 0.01) | Significantly Decreased (p < 0.05) | |

| CA1 | Tonic Glutamate | Significantly Increased (p < 0.05) | Significantly Decreased (p < 0.05) |

| KCl-Evoked Release | Significantly Increased (p < 0.001) | Significantly Decreased (p < 0.01) | |

| Table 2: Effect of Troriluzole on Tonic and Evoked Glutamate Release in the Hippocampus of 3xTg-AD Mice.[10] Statistical significance was determined by a two-tailed Kolmogorov-Smirnov test. |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro Model of Glutamate Excitotoxicity

This protocol describes a general method for inducing and assessing glutamate excitotoxicity in primary neuronal cultures.

Objective: To evaluate the neuroprotective effects of a compound against glutamate-induced cell death.

Materials:

-

Primary cortical or hippocampal neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine or Poly-L-ornithine coated culture plates

-

L-glutamic acid

-

Test compound (e.g., this compound)

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit

-

Plate reader

Procedure:

-

Cell Culture: Plate primary neurons on coated plates at a desired density and culture for 7-14 days in vitro (DIV) to allow for maturation and synapse formation.

-

Compound Treatment: Pre-incubate the neuronal cultures with the test compound at various concentrations for a specified period (e.g., 24 hours).

-

Glutamate Insult: Expose the cultures to a neurotoxic concentration of L-glutamic acid (e.g., 50-500 µM) for a defined duration (e.g., 15-60 minutes).

-

Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh, compound-containing medium. Allow the cells to recover for 24-48 hours.

-

Assessment of Cell Viability/Death:

Measurement of Glutamate Release using iGluSnFR

This protocol outlines the use of the genetically encoded glutamate sensor iGluSnFR to visualize and quantify glutamate release from neurons.

Objective: To measure real-time changes in extracellular glutamate concentration in response to neuronal stimulation.

Materials:

-

Acute brain slices or cultured neurons

-

Adeno-associated virus (AAV) expressing iGluSnFR

-

Two-photon or confocal microscope with appropriate excitation and emission filters

-

Field stimulation electrode

-

Artificial cerebrospinal fluid (aCSF)

-

Potassium chloride (KCl) for evoking release

Procedure:

-

iGluSnFR Expression: Transduce neurons with the AAV-iGluSnFR construct either in vivo via stereotactic injection or in vitro.[6][15][16]

-

Slice Preparation (for ex vivo imaging): Prepare acute brain slices from the transduced animals.[6][15]

-

Imaging:

-

Place the brain slice or culture dish on the microscope stage and perfuse with aCSF.

-

Identify iGluSnFR-expressing neurons and select a region of interest (ROI).

-

Acquire a baseline fluorescence signal (F₀).

-

-

Stimulation:

-

Apply electrical field stimulation or a puff of high KCl solution to evoke glutamate release.

-

-

Data Acquisition and Analysis:

-

Record the change in fluorescence intensity (ΔF) over time.

-

Calculate the relative change in fluorescence (ΔF/F₀) to quantify the amount of glutamate released.[17]

-

Western Blotting for VGlut1 and EAAT2

This protocol describes the quantification of protein expression levels of VGlut1 and EAAT2 in brain tissue.

Objective: To determine the effect of a treatment on the expression of key proteins involved in glutamate neurotransmission.

Materials:

-

Brain tissue homogenates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-VGlut1, anti-EAAT2, anti-loading control e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Homogenize brain tissue in lysis buffer and determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate proteins by size by running equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane with blocking buffer.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Conclusion

This compound represents a significant advancement in the modulation of glutamatergic neurotransmission for therapeutic benefit. Its dual mechanism of action, involving both the reduction of presynaptic glutamate release and the enhancement of glial glutamate uptake, effectively counteracts the neurotoxic cascade of glutamate excitotoxicity. Preclinical data robustly supports its efficacy in normalizing glutamate homeostasis in a disease model characterized by glutamatergic dysregulation. The detailed experimental protocols provided herein offer a framework for the continued investigation of troriluzole and other glutamate-modulating agents. As our understanding of the intricate role of glutamate in neurological and psychiatric disorders deepens, targeted therapies like troriluzole hold immense promise for improving patient outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Troriluzole rescues glutamatergic deficits, amyloid and tau pathology, and synaptic and memory impairments in 3xTg-AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. neurosciencenews.com [neurosciencenews.com]

- 8. biorxiv.org [biorxiv.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 13. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Population imaging of synaptically released glutamate in mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Population imaging of synaptically released glutamate in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

Foundational Research on Troriluzole Hydrochloride in Spinocerebellar Ataxia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinocerebellar ataxia (SCA) encompasses a group of rare, inherited neurodegenerative disorders characterized by progressive ataxia and for which there are no approved disease-modifying therapies.[1][2] Emerging research has focused on the role of glutamate excitotoxicity in the pathogenesis of SCA. Troriluzole hydrochloride, a novel prodrug of riluzole, is being investigated as a potential therapeutic agent for SCA.[3] This technical guide provides an in-depth overview of the foundational research on troriluzole in SCA, summarizing its mechanism of action, preclinical evidence, and clinical trial data. Detailed experimental protocols for key studies are provided, and quantitative data are presented in structured tables for ease of comparison. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the current state of research on this promising therapeutic candidate.

Introduction to Troriluzole and its Rationale in Spinocerebellar Ataxia

Spinocerebellar ataxias are a heterogeneous group of autosomal dominant neurodegenerative diseases that lead to progressive cerebellar dysfunction. The clinical manifestations include gait and limb ataxia, dysarthria, and other neurological symptoms, ultimately leading to significant disability.[1] A key pathological mechanism implicated in several neurodegenerative disorders, including SCA, is glutamate excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death.[4]

Troriluzole (BHV-4157) is a third-generation tripeptide prodrug of riluzole, a glutamate modulating agent approved for the treatment of amyotrophic lateral sclerosis (ALS).[3] Troriluzole was designed to offer an improved pharmacokinetic profile compared to riluzole, including lower variability, once-daily dosing, and no food effect.[5][6] The primary mechanism of action of troriluzole is to reduce synaptic glutamate levels by enhancing the function of excitatory amino acid transporters (EAATs) on glial cells, which are responsible for clearing glutamate from the synapse.[7] By mitigating glutamate-mediated neurotoxicity, troriluzole aims to slow the progression of neurodegeneration in SCA.[3]

Mechanism of Action: Glutamate Modulation in SCA

The proposed mechanism of troriluzole in SCA centers on the modulation of glutamatergic neurotransmission, primarily through the enhancement of glutamate uptake by astrocytes.[8] In the cerebellar cortex, Purkinje cells are particularly vulnerable to glutamate excitotoxicity.[9]

Glutamate transporters, such as GLAST (EAAT1) and GLT-1 (EAAT2), are highly expressed in Bergmann glia surrounding Purkinje cell synapses and play a crucial role in maintaining low extracellular glutamate concentrations.[10][11] In SCA, dysfunction of these transport systems can lead to an accumulation of glutamate in the synaptic cleft, resulting in overactivation of postsynaptic glutamate receptors, particularly NMDA and AMPA receptors.[12] This sustained receptor activation leads to excessive calcium influx, triggering downstream neurotoxic cascades, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to Purkinje cell degeneration and the clinical manifestations of ataxia.[13]

Troriluzole, through its active metabolite riluzole, is believed to upregulate the expression and activity of EAATs, thereby increasing the clearance of synaptic glutamate.[8] This reduction in extracellular glutamate levels is hypothesized to protect Purkinje cells from excitotoxic damage and slow the progression of the disease.

Signaling Pathway of Glutamate Excitotoxicity and Troriluzole's Proposed Intervention

Caption: Proposed mechanism of troriluzole in mitigating glutamate excitotoxicity in SCA.

Preclinical Research

Preclinical studies investigating the efficacy of glutamate modulators in animal models of SCA have provided the foundational evidence for clinical development. Most of this research has been conducted with riluzole, the active metabolite of troriluzole.

Animal Model Studies

Studies in various mouse models of SCA have explored the effects of riluzole on motor coordination and Purkinje cell pathology. However, the results have been mixed. In a mouse model of SCA3, long-term treatment with riluzole did not improve motor deficits and led to a reduction in calbindin expression in Purkinje cells, suggesting a potential worsening of pathology.[14] It was hypothesized that in this specific model, riluzole might have paradoxically enhanced glutamate release.[15]

In contrast, other studies have shown neuroprotective effects. In a rat model of 3-acetylpyridine-induced ataxia, riluzole administration almost completely protected cerebellar Purkinje cells from degeneration and halted the development of ataxia.[16] These conflicting findings highlight the complexity of glutamate modulation and the potential for differential effects depending on the specific SCA genotype and animal model. More recent preclinical work has focused on troriluzole itself, demonstrating its ability to reduce glutamate release and restore cognitive deficits in a mouse model of Alzheimer's disease, providing further support for its glutamate-modulating properties.[17]

Preclinical Data Summary

| Study Type | Animal Model | Compound | Key Findings | Reference |

| Efficacy Study | SCA3 Transgenic Mice | Riluzole | No improvement in motor deficits; reduction in calbindin expression in Purkinje cells. | [14] |

| Efficacy Study | 3-Acetylpyridine-Induced Ataxia Rats | Riluzole | Protected Purkinje cells from degeneration; halted ataxia development. | [16] |

| Mechanistic Study | 3xTg-AD Mice | Troriluzole | Reduced glutamate release; restored cognitive deficits. | [17] |

Clinical Research

The clinical development of troriluzole for SCA has involved several Phase 1, 2, and 3 studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Pharmacokinetics

Phase 1 studies in healthy subjects have characterized the pharmacokinetic profile of troriluzole and its conversion to riluzole. Troriluzole is readily absorbed and rapidly converted to its active metabolite, riluzole.[5] The pharmacokinetic parameters of riluzole following troriluzole administration are more consistent than with oral riluzole, showing less variability.[5]

Table 4.1: Pharmacokinetic Parameters of Riluzole after Troriluzole Administration in Healthy Subjects

| Parameter | 200 mg Troriluzole (Single Dose) | 280 mg Troriluzole (Single Dose) | 200 mg Troriluzole QD (Multiple Dose) | 280 mg Troriluzole QD (Multiple Dose) |

| Cmax (ng/mL) | 307.26 (55.5%) | 358.35 (44.6%) | 266.28 (41.2%) | 481.73 (31.6%) |

| Tmax (h) | 2.75 (1.67-4) | 2.59 (1.43-4.14) | - | - |

| AUC0-inf (hng/mL) | 1771.50 (47.0%) | 2297.14 (48.3%) | - | - |

| AUC0-τ ss (hng/mL) | - | - | 1624.42 (46.4%) | 2856.33 (28.9%) |

| Half-life (h) | ~9-12 | ~9-12 | - | - |

| Values are presented as mean (% coefficient of variation) or median (range). Data from a Phase 1 study in healthy subjects.[18] |

Clinical Efficacy

The efficacy of troriluzole in SCA has been evaluated in a Phase 3 clinical trial (NCT03701399) and a subsequent real-world evidence (RWE) study (BHV4157-206-RWE).[9] The primary efficacy endpoint in these studies was the change from baseline in the modified functional Scale for the Assessment and Rating of Ataxia (f-SARA).[9]

In the initial 48-week placebo-controlled phase of the NCT03701399 trial, troriluzole did not show a statistically significant difference from placebo in the overall SCA population.[19] However, a post-hoc analysis suggested a potential treatment effect in patients with the SCA Type 3 (SCA3) genotype.[19]

The BHV4157-206-RWE study compared long-term troriluzole treatment data from the open-label extension of the NCT03701399 trial to a matched external control group of untreated patients from natural history studies. The results of this study showed that troriluzole-treated patients experienced a 50-70% slowing of disease progression over a 3-year period compared to the untreated cohort.[1][20]

Table 4.2: Summary of Key Clinical Efficacy Data for Troriluzole in SCA

| Study | Population | Treatment Duration | Primary Endpoint | Key Results | Reference |

| NCT03701399 (Phase 3) | Overall SCA | 48 Weeks | Change in f-SARA score | No significant difference vs. placebo in the overall population. Numerical benefit in SCA3 subgroup. | [19] |

| BHV4157-206-RWE | Overall SCA | 3 Years | Change in f-SARA score | 50-70% slowing of disease progression vs. untreated external control. | [1][20] |

Safety and Tolerability

Across clinical trials, troriluzole has been generally well-tolerated.[5] In Phase 1 studies with single doses up to 840 mg and multiple daily doses up to 280 mg, there were no significant clinical safety concerns.[5] The most frequently reported adverse events were mild and transient, including headache and somnolence.[5]

Experimental Protocols

Phase 3 Clinical Trial (NCT03701399) Protocol Summary

-

Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[21]

-

Participants: Adults aged 18 to 75 years with a genetically confirmed diagnosis of SCA types 1, 2, 3, 6, 7, 8, or 10.[21]

-

Intervention: Troriluzole 200 mg orally once daily or matching placebo.[21]

-

Primary Outcome Measure: Change from baseline in the modified functional Scale for the Assessment and Rating of Ataxia (f-SARA) score at Week 48.[19]

-

Key Inclusion Criteria:

-

Confirmed genetic diagnosis of eligible SCA genotype.

-

Ability to ambulate 8 meters without assistance.

-

f-SARA total score ≥3 at screening.[17]

-

-

Key Exclusion Criteria:

-

Medical conditions that could significantly contribute to ataxia symptoms.

-

Prominent spasticity or dystonia that would interfere with SARA assessment.

-

Active liver disease.[21]

-

Experimental Workflow for the Phase 3 Clinical Trial (NCT03701399)

Caption: Workflow of the Phase 3 clinical trial of troriluzole in SCA (NCT03701399).

Assessment of Ataxia: The f-SARA Scale

The modified functional Scale for the Assessment and Rating of Ataxia (f-SARA) is the primary clinical outcome measure used in the troriluzole SCA trials. It is a modification of the SARA scale, focusing on the axial items that are considered more sensitive to change over a 48-week period.[22]

-

Items: The f-SARA consists of four items:

-

Gait

-

Stance

-

Sitting

-

Speech

-

-

Scoring: Each item is scored on a scale from 0 (no impairment) to 4 (severe impairment), with a total maximum score of 16. Higher scores indicate greater ataxia severity.[23]

-

Administration: The f-SARA is administered by a trained clinician who observes the patient performing a series of standardized tasks.[24]

Pharmacokinetic Analysis

-

Sample Collection: Plasma samples are collected from participants at specified time points after drug administration.

-

Analytical Method: Plasma concentrations of troriluzole and its active metabolite, riluzole, are determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[18]

-

Parameter Calculation: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, are calculated using standard non-compartmental analysis.[18]

Biomarker Research in SCA

While specific biomarker data from the troriluzole trials are not extensively published, research in SCA has identified several potential biomarkers to monitor disease progression and therapeutic response. These include:

-

Neurofilament light chain (NfL): A marker of axonal damage, NfL levels are often elevated in the blood of SCA patients.[25][26]

-

Oxidative stress markers: Increased levels of reactive oxygen species (ROS) and decreased antioxidant capacity have been observed in SCA patients.[13][27]

-

Neuroimaging: Magnetic resonance imaging (MRI) can be used to measure cerebellar and brainstem atrophy, which correlates with disease progression.[26]

Conclusion and Future Directions

This compound represents a promising therapeutic approach for spinocerebellar ataxia, targeting the underlying mechanism of glutamate excitotoxicity. While the initial Phase 3 trial did not meet its primary endpoint in the overall SCA population, the subsequent real-world evidence study demonstrated a significant slowing of disease progression over a three-year period. These findings have prompted regulatory submissions for troriluzole in SCA.

Future research should focus on several key areas. Further elucidation of the specific downstream signaling pathways affected by troriluzole in different SCA genotypes will be crucial for a more refined understanding of its mechanism of action. The identification and validation of sensitive biomarkers will be essential for monitoring treatment response and patient stratification in future clinical trials. Finally, long-term safety and efficacy data from ongoing open-label extension studies and post-market surveillance will be critical to fully establish the role of troriluzole in the management of spinocerebellar ataxia. The journey of troriluzole from a rationally designed prodrug to a potential first-in-class treatment for SCA underscores the importance of targeting fundamental disease mechanisms in rare neurodegenerative disorders.

References

- 1. Spinocerebellar ataxia - troriluzole topline results | ACNR [acnr.co.uk]

- 2. Biohaven Announces FDA Acceptance and Priority Review of Troriluzole New Drug Application for the Treatment of Spinocerebellar Ataxia [prnewswire.com]

- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 4. ataxia.org [ataxia.org]

- 5. neurology.org [neurology.org]

- 6. biohaven.com [biohaven.com]

- 7. Troriluzole inhibits methamphetamine place preference in rats and normalizes methamphetamine-evoked glutamate carboxypeptidase II (GCPII) protein levels in the mesolimbic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Riluzole enhances glutamate uptake in rat astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functions of glutamate transporters in cerebellar Purkinje cell synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Role of glutamate transporters in excitatory synapses in cerebellar Purkinje cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. neurologylive.com [neurologylive.com]

- 13. Frontiers | Peripheral Oxidative Stress Biomarkers in Spinocerebellar Ataxia Type 3/Machado–Joseph Disease [frontiersin.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. researchgate.net [researchgate.net]

- 16. Use of Riluzole for the Treatment of Hereditary Ataxias: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. biohaven.b-cdn.net [biohaven.b-cdn.net]

- 19. Phase 3 Clinical Trial Update of Troriluzole for Spinocerebellar Ataxia - - Practical Neurology [practicalneurology.com]

- 20. ataxia.org.uk [ataxia.org.uk]

- 21. Trial of BHV-4157 (Troriluzole) in Adult Subjects with Spinocerebellar Ataxia | Memory and Aging Center [memory.ucsf.edu]

- 22. Content Validity of the Modified Functional Scale for the Assessment and Rating of Ataxia (f-SARA) Instrument in Spinocerebellar Ataxia | springermedizin.de [springermedizin.de]

- 23. researchgate.net [researchgate.net]

- 24. Scale for the Assessment and Rating of Ataxia (SARA): Development of a Training Tool and Certification Program - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Biomarkers in Spinocerebellar Ataxias - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pub.dzne.de [pub.dzne.de]

- 27. Peripheral Oxidative Stress Biomarkers in Spinocerebellar Ataxia Type 3/Machado-Joseph Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Troriluzole Hydrochloride's Role in Modulating Glutamatergic Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, integral to synaptic plasticity, learning, and memory. However, its overabundance in the synaptic cleft leads to excitotoxicity, a pathological process implicated in numerous neurodegenerative and psychiatric disorders.[1] Troriluzole hydrochloride (BHV-4157) is a third-generation, orally administered prodrug engineered to modulate this critical pathway.[2][3] By converting to its active metabolite, riluzole, it normalizes synaptic glutamate levels through a multi-faceted mechanism, primarily by enhancing glutamate reuptake by glial cells and inhibiting presynaptic glutamate release.[4][5][6][7] This guide provides an in-depth examination of the molecular mechanisms, quantitative effects, and experimental methodologies used to characterize troriluzole's role in glutamatergic signaling.

Pharmacology of this compound

Troriluzole is a tripeptide prodrug of riluzole.[3][8] This formulation was designed to improve upon the pharmacokinetic profile of riluzole, offering enhanced bioavailability, the convenience of once-daily dosing, and eliminating the need for fasting.[9][10] Following oral administration, troriluzole is absorbed and systemically cleaved by aminopeptidases to release the active molecule, riluzole, which then exerts its modulatory effects on the glutamatergic system.[3]

Core Mechanism of Action in Glutamatergic Signaling

The therapeutic potential of troriluzole stems from the multifaceted actions of its active metabolite, riluzole, which collectively reduces glutamatergic neurotransmission and mitigates excitotoxicity. The mechanism can be categorized into three primary actions:

-

Enhancement of Glial Glutamate Uptake: Riluzole augments the expression and function of Excitatory Amino Acid Transporters (EAATs), particularly GLT-1 (the rodent homolog of human EAAT2), which are predominantly located on astrocytes surrounding the synapse.[5][6][7][11] This action accelerates the clearance of glutamate from the synaptic cleft, reducing the duration and magnitude of postsynaptic receptor activation.[12]

-

Inhibition of Presynaptic Glutamate Release: Riluzole reduces the release of glutamate from presynaptic terminals.[4][13] This is primarily achieved through the stabilization of voltage-gated sodium channels in their inactivated state, which decreases neuronal excitability and the subsequent vesicle fusion required for neurotransmitter release.[1][14] Evidence also suggests a role for the inhibition of P/Q-type calcium channels and the activation of a G-protein-dependent signaling pathway.[13][15]

-

Modulation of Postsynaptic Glutamate Receptors: Riluzole can act on the postsynaptic membrane by non-competitively blocking N-methyl-D-aspartate (NMDA) receptors.[1][4][14] This directly antagonizes the excitotoxic cascade initiated by excessive glutamate binding.

Figure 1: Troriluzole's Multi-Target Mechanism of Action

Quantitative Data on Glutamatergic Modulation

The effects of riluzole have been quantified across various preclinical models. The following tables summarize key findings related to its impact on glutamate uptake and synaptic levels.

Table 1: Summary of In Vitro Effects on Glutamate Uptake

| Experimental System | Riluzole Concentration | Key Finding | Reference |

| Rat Cortical Astrocyte Cultures | 1 µM & 10 µM | Significantly increased basal glutamate uptake. At 10 µM glutamate, 1 µM riluzole enhanced uptake by up to 42%. | [12] |

| Primary Mouse Striatal Astrocytes | 100 µM | Upregulated GLT-1 transporter activity to 140 ± 13% of vehicle-treated controls. | [11] |

| Rat Spinal Cord Synaptosomes | 0.1 µM | Increased the maximal velocity (Vmax) of glutamate uptake by 31% and decreased the apparent affinity constant (Km) by 21%. | [16] |

| C6 Astroglial Cells | Not specified | Stimulated glutamate uptake and augmented the expression of the EAAC1 transporter. | [17] |

Table 2: Summary of In Vivo and Ex Vivo Effects on Glutamate Signaling

| Experimental Model | Compound | Key Finding | Reference |

| 3xTg-AD Mouse Model of Alzheimer's | Troriluzole | Reduced expression of vesicular glutamate transporter 1 (VGlut1) and decreased both basal and evoked glutamate release in the hippocampus. | [18][19] |

| Rodent Model of Global Cerebral Ischemia | Riluzole | Achieved complete suppression of the ischemia-evoked surge in extracellular glutamate release. | [4][14] |

| Rat Spinal Cord Synaptosomes (ex vivo) | Riluzole (8 mg/kg, i.p.) | Glutamate uptake was significantly increased in synaptosomes obtained from rats 4 hours post-treatment. | [16] |

Key Experimental Protocols

Characterizing the glutamatergic effects of troriluzole relies on established and robust methodologies. Detailed below are generalized protocols for two cornerstone assays.

Protocol: In Vitro Glutamate Uptake Assay

-